molecular formula C7H5Cl2IO2 B14788622 Benzoic acid, p-(dichloroiodo)-(8CI)

Benzoic acid, p-(dichloroiodo)-(8CI)

Cat. No.: B14788622
M. Wt: 318.92 g/mol
InChI Key: KFNFYVIKLJWZJV-UHFFFAOYSA-N
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Description

Benzoic acid, p-(dichloroiodo)-(8CI) is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a dichloroiodo group. This compound is part of the family of hypervalent iodine compounds, which are known for their unique reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, p-(dichloroiodo)-(8CI) typically involves the iodination of benzoic acid derivatives. One common method is the reaction of benzoic acid with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of benzoic acid derivatives, including benzoic acid, p-(dichloroiodo)-(8CI), often involves large-scale iodination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-(dichloroiodo)-(8CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.

    Reduction: Reduction reactions can convert the dichloroiodo group to other functional groups.

    Substitution: The dichloroiodo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichloroiodo group in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield iodobenzoic acid derivatives, while reduction can produce benzoic acid derivatives with different substituents.

Scientific Research Applications

Benzoic acid, p-(dichloroiodo)-(8CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, p-(dichloroiodo)-(8CI) involves the interaction of the dichloroiodo group with target molecules. The hypervalent iodine center can act as an electrophile, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound serves as a versatile intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(dichloroiodo)biphenyl
  • 3-(Dichloroiodo)benzoic acid
  • Dichloroiodobenzene

Uniqueness

Benzoic acid, p-(dichloroiodo)-(8CI) is unique due to its specific substitution pattern and the presence of the dichloroiodo group. This makes it particularly useful in reactions requiring selective iodination and the formation of hypervalent iodine intermediates. Its reactivity and applications distinguish it from other benzoic acid derivatives and hypervalent iodine compounds.

Properties

Molecular Formula

C7H5Cl2IO2

Molecular Weight

318.92 g/mol

IUPAC Name

4-(dichloro-λ3-iodanyl)benzoic acid

InChI

InChI=1S/C7H5Cl2IO2/c8-10(9)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)

InChI Key

KFNFYVIKLJWZJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)I(Cl)Cl

Origin of Product

United States

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